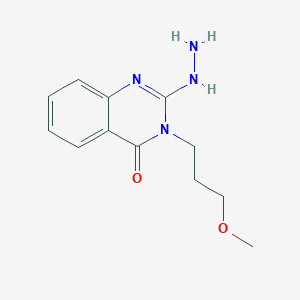

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

2-hydrazinyl-3-(3-methoxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)14-12(16)15-13/h2-3,5-6H,4,7-8,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJRZLARHAOMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often involve the use of solvents such as N,N-dimethylformamide and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different hydrazine derivatives.

Substitution: The methoxypropyl side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-hydrazinyl derivatives exhibit significant anticancer properties. For instance, studies have shown that hydrazinyl quinazoline derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study :

A derivative of quinazoline targeting protein arginine methyltransferase 5 (PRMT5) demonstrated potent anti-proliferative activity against MV4-11 leukemia cells, with an IC50 value of 8.5 nM, indicating a promising avenue for leukemia treatment .

Antimicrobial Properties

Hydrazinyl compounds have been explored for their antimicrobial activities. The structural features of hydrazinyl derivatives contribute to their ability to disrupt microbial cell membranes and inhibit growth.

Data Table: Antimicrobial Efficacy of Hydrazinyl Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Hydrazinyl-3-(3-methoxypropyl)-quinazoline | Staphylococcus aureus | 32 µg/mL |

| 2-Hydrazinyl-3-(3-methoxypropyl)-quinazoline | Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that hydrazinyl compounds may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. These compounds may function by modulating neurotransmitter levels or reducing oxidative stress.

Case Study :

In vitro studies have demonstrated that certain hydrazinyl derivatives can protect neuronal cells from oxidative damage, thereby enhancing cell survival rates under stress conditions.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The quinazolinone scaffold is highly modifiable, with substituents at positions 2 and 3 significantly affecting biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Physicochemical Properties

- Melting Points : Compound 4l exhibits a high melting point (228–230°C) due to its rigid bis-methoxyphenyl and dimethylpropyl groups . The target compound’s melting point is unreported, but the methoxypropyl chain may reduce crystallinity compared to aromatic substituents.

- Solubility: The morpholinopropoxy group () likely enhances water solubility via hydrogen bonding, whereas the methoxypropyl chain in the target compound may prioritize lipophilicity.

Biological Activity

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by a hydrazinyl group and a methoxypropyl side chain, has attracted significant interest in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Formula

- Molecular Formula : C12H16N4O2

- CAS Number : 852933-98-3

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazinyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl side chain enhances the compound's solubility and bioavailability, facilitating interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the quinazolinone family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of tyrosinase, which is involved in melanin production. Inhibition of this enzyme could have applications in treating hyperpigmentation disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, particularly against Gram-positive bacteria .

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Hydrazinyl-3-(phenylamino)quinazolin-4(3H)-one | Anticancer activity |

| 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | Enzyme inhibition |

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. Its methoxypropyl side chain differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed potent inhibition of EGFR/HER-2 kinases, suggesting potential use as antitumor agents .

- Enzyme Inhibition : Another investigation highlighted the compound's ability to inhibit tyrosinase effectively, with IC50 values indicating strong inhibitory effects compared to standard inhibitors like kojic acid .

- Antimicrobial Testing : Research indicated that this compound exhibited significant antimicrobial activity against various pathogens, with MIC values ranging from 31.25 to 125 µg/mL for Gram-positive bacteria .

Q & A

Q. What in vitro models are suitable for assessing neuroprotective effects of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Induce oxidative stress with HO and measure viability via MTT assay.

- Glutamate Excitotoxicity Model : Quantitate Ca influx using Fluo-4 AM fluorescence in hippocampal neurons.

- Microglial Activation Assays : Monitor TNF-α secretion via ELISA in LPS-stimulated BV2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.